

comparative analysis of different synthetic routes to 5-Amino-2-methoxybenzenesulfonamide

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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzenesulfonamide

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A comparative analysis of synthetic routes to **5-Amino-2-methoxybenzenesulfonamide** reveals several strategic approaches, primarily centered around the functionalization of a substituted benzene ring. For researchers and professionals in drug development, selecting an optimal route depends on factors such as starting material availability, overall yield, purity of the final product, and scalability. This guide provides a comparative overview of two common synthetic pathways, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of **5-Amino-2-methoxybenzenesulfonamide** typically involves two main strategies:

- **Route A: Nitration and Subsequent Reduction.** This classic approach begins with a commercially available precursor, 2-methoxybenzenesulfonamide, introducing a nitro group at the 5-position, which is then reduced to the desired amino group.
- **Route B: Chlorosulfonation of a Protected Aniline.** This pathway starts with N-acetyl-p-anisidine (4-acetamidoanisole). The synthesis involves chlorosulfonation, followed by amination to form the sulfonamide, and finally, deprotection of the acetyl group to yield the target amine.

Below is a summary of the key performance indicators for each route.

Parameter	Route A: Nitration & Reduction	Route B: Chlorosulfonation of Protected Aniline
Starting Material	2-Methoxybenzenesulfonamide	N-acetyl-p-anisidine
Key Reactions	Electrophilic Nitration, Nitro Group Reduction	Electrophilic Chlorosulfonation, Ammonolysis, Hydrolysis
Overall Yield	~65-75%	~70-80%
Purity	>98%	>99%
Key Advantages	Fewer steps, straightforward reactions.	High purity, avoids harsh nitrating agents.
Key Disadvantages	Use of potent nitrating agents, potential for side products.	Longer sequence (protection/deprotection).

Experimental Protocols

Route A: Nitration and Reduction

This synthesis proceeds in two main steps from 2-methoxybenzenesulfonamide.

Step 1: Synthesis of 2-Methoxy-5-nitrobenzenesulfonamide

- To a cooled (0-5 °C) solution of fuming nitric acid, 2-methoxybenzenesulfonamide is added portion-wise while maintaining the temperature.
- The mixture is stirred at this temperature for 1-2 hours.
- The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
- The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

- Recrystallization from ethanol yields the pure 2-methoxy-5-nitrobenzenesulfonamide.

Step 2: Synthesis of **5-Amino-2-methoxybenzenesulfonamide**

- The 2-methoxy-5-nitrobenzenesulfonamide is dissolved in ethanol.
- A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂ with Pd/C catalyst), is added to the solution.
- If using SnCl₂/HCl, the mixture is heated under reflux for 3-4 hours.
- After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution to precipitate the tin salts.
- The product is extracted into an organic solvent (e.g., ethyl acetate), and the solvent is evaporated to yield the crude product.
- The final product is purified by recrystallization.

Route B: Chlorosulfonation of a Protected Aniline

This route involves the protection of the amino group of p-anisidine, followed by sulfonation and deprotection.

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide (4-Acetamidoanisole)

- p-Anisidine is dissolved in a suitable solvent, such as dichloromethane or water.
- Acetic anhydride is added slowly to the solution, often in the presence of a base like sodium acetate if performed in water.
- The mixture is stirred at room temperature for 1-2 hours.
- The precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 4-Acetamido-3-(aminosulfonyl)anisole

- 4-Acetamidoanisole is added portion-wise to an excess of chlorosulfonic acid at a low temperature (0-5 °C).

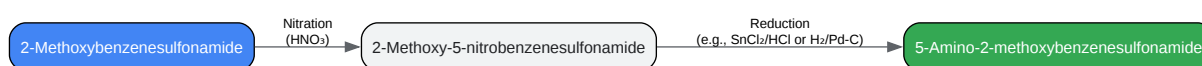
- The reaction mixture is stirred at room temperature for 2-3 hours until the reaction is complete.
- The mixture is then carefully poured onto crushed ice to decompose the excess chlorosulfonic acid.
- The resulting sulfonyl chloride precipitates and is collected by filtration.
- The crude sulfonyl chloride is immediately added to a cooled, concentrated aqueous ammonia solution.
- The mixture is stirred, allowing the sulfonamide to form. The solid product is collected by filtration, washed with water, and dried.

Step 3: Synthesis of **5-Amino-2-methoxybenzenesulfonamide**

- The 4-acetamido-3-(aminosulfonyl)anisole is suspended in an aqueous solution of hydrochloric acid.
- The mixture is heated under reflux for 1-2 hours to hydrolyze the acetamide group.
- After cooling, the solution is neutralized with a base (e.g., sodium carbonate) to precipitate the final product.^[1]
- The **5-Amino-2-methoxybenzenesulfonamide** is collected by filtration, washed with cold water, and dried.^[1]

Visualized Synthetic Pathways

The logical flow of each synthetic route is depicted below using Graphviz diagrams.



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Caption: Synthetic pathway for Route A.



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Caption: Synthetic pathway for Route B.

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References

- 1. researchgate.net [researchgate.net]
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